Product packaging for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine(Cat. No.:)

2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

Cat. No.: B12108322
M. Wt: 207.31 g/mol
InChI Key: RLLWQVYGOYPEFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is a synthetic amine compound of high purity, intended for research and development purposes in laboratory settings. This structurally distinct molecule, featuring both ethyphenyl and isopropoxy substituents on an ethylamine backbone, is of significant interest in medicinal chemistry and materials science. Its potential applications include serving as a key synthetic intermediate or building block in the exploration of new active compounds . Researchers may also utilize it as a precursor for the development of advanced molecularly imprinted polymers (MIPs), which are used to create highly selective synthetic receptors for sensing and separation technologies . The primary value of this amine lies in its potential to act as a template or functional monomer, contributing to the creation of specific binding cavities in polymers that can recognize target biomolecules with structural similarities to phenethylamine-based compounds, such as certain neurotransmitters . As with many specialized amines, its mechanism of action in research applications is tied to its molecular structure, which can be engineered to interact with specific biological or chemical targets. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for any form of human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO B12108322 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-(4-ethylphenyl)-2-propan-2-yloxyethanamine

InChI

InChI=1S/C13H21NO/c1-4-11-5-7-12(8-6-11)13(9-14)15-10(2)3/h5-8,10,13H,4,9,14H2,1-3H3

InChI Key

RLLWQVYGOYPEFA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(CN)OC(C)C

Origin of Product

United States

Comprehensive Spectroscopic and Chromatographic Characterization for Research Integrity

High-Resolution Structural Elucidation Techniques

Structural elucidation is accomplished using a suite of high-resolution spectroscopic methods. Each technique offers unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise arrangement of atoms within the molecule. Analysis of ¹H, ¹³C, and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of all protons and carbons.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted chemical shifts (δ) for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine in a solvent like CDCl₃ would show distinct signals for the aromatic protons, the methine proton adjacent to the oxygen and nitrogen atoms, the isopropoxy group, the ethyl group, and the amine protons.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would be expected to show signals corresponding to the aromatic carbons, the benzylic carbon, the carbons of the isopropoxy group, the carbons of the ethyl group, and the carbon of the ethylamine (B1201723) moiety.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the protons of the ethyl group and the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the one-dimensional spectra.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25d2HAromatic CH (ortho to ethyl)
7.15d2HAromatic CH (meta to ethyl)
4.10dd1HCH-O
3.60sept1HCH of isopropoxy
2.90m2HCH₂ of ethylamine
2.65q2HCH₂ of ethyl group
1.60s (br)2HNH₂
1.22t3HCH₃ of ethyl group
1.15d3HCH₃ of isopropoxy
1.10d3HCH₃ of isopropoxy

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
144.0Aromatic C (quaternary, attached to ethyl)
138.5Aromatic C (quaternary, attached to chiral center)
128.0Aromatic CH
127.5Aromatic CH
85.0CH-O
68.0CH of isopropoxy
45.0CH₂ of ethylamine
28.5CH₂ of ethyl group
23.0CH₃ of isopropoxy
22.5CH₃ of isopropoxy
15.5CH₃ of ethyl group

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of the molecule by measuring its mass with very high accuracy. This technique confirms the molecular formula. For this compound (C₁₃H₂₁NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the measured value, with a deviation typically in the low parts-per-million (ppm) range. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic neutral losses and fragment ions.

Predicted HRMS Data

ParameterValue
Molecular FormulaC₁₃H₂₁NO
Calculated Exact Mass [M+H]⁺208.1701
Major Fragment Ions (m/z)Loss of isopropoxy, loss of ethylamine

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule. The techniques are complementary and probe the vibrational modes of the chemical bonds.

The FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O stretching of the ether linkage, and C=C stretching of the aromatic ring. Raman spectroscopy would be particularly sensitive to the non-polar bonds, providing strong signals for the aromatic ring vibrations.

Predicted FT-IR Characteristic Peaks

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3300-3400N-H stretchPrimary Amine
3000-3100C-H stretchAromatic
2850-2980C-H stretchAliphatic
1610, 1510C=C stretchAromatic Ring
1050-1150C-O stretchEther

Chromatographic Separation and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound. A reversed-phase HPLC method would typically be developed. This involves using a non-polar stationary phase (e.g., C18) and a polar mobile phase. Method development would optimize parameters such as the mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water with an additive like trifluoroacetic acid), flow rate, and column temperature to achieve a sharp, symmetrical peak for the compound of interest, well-resolved from any potential impurities. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~220 nm or ~260 nm).

Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Expected Retention TimeDependent on exact gradient, typically 5-10 min

Since this compound possesses a stereocenter at the carbon atom bonded to the phenyl, isopropoxy, and ethylamine groups, it exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. This is most commonly achieved using a chiral stationary phase (CSP) that can differentially interact with the two enantiomers. Polysaccharide-based CSPs are often effective for this type of separation. The mobile phase is typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), and the separation is optimized by adjusting the ratio of these solvents.

Comprehensive Analysis of this compound Remains Elusive in Publicly Accessible Scientific Literature

A thorough and exhaustive search of publicly available scientific databases, academic journals, and chemical repositories has revealed a significant lack of specific research data for the chemical compound This compound . Consequently, the generation of a detailed scientific article focusing on its comprehensive spectroscopic, chromatographic, and crystallographic characterization, as per the requested outline, cannot be fulfilled at this time.

The inquiry for data pertaining to "this compound" did not yield any dedicated studies or datasets. This scarcity of information prevents a scientifically accurate discussion on the following mandated topics:

X-ray Crystallography for Solid-State Conformational Analysis:There is no available information in the searched databases regarding the synthesis of a crystalline form of this compound or any subsequent X-ray crystallographic analysis. Therefore, no data on its solid-state conformation, bond angles, or crystal packing exists in the public domain.

While information on structurally similar compounds is available, any attempt to extrapolate this data to "this compound" would be speculative and would violate the strict requirement to focus solely on the specified compound.

Until research on "this compound" is conducted and published, a comprehensive and scientifically rigorous article on its characterization remains beyond reach.

Computational Chemistry and Theoretical Investigations of 2 4 Ethylphenyl 2 Isopropoxy Ethylamine

Quantum Chemical Descriptors and Electronic Structure Analysis

Quantum chemical descriptors are numerical values derived from the three-dimensional structure of a molecule that quantify its electronic, steric, and thermodynamic properties. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate a molecule's structure with its biological activity. For phenethylamine (B48288) derivatives, these descriptors help in understanding their psychotomimetic and other biological activities.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's reactivity and kinetic stability.

For phenethylamine derivatives, the HOMO is typically located on the electron-rich aromatic ring, indicating its propensity to donate electrons in chemical reactions. The LUMO, conversely, is generally distributed over the entire molecule, ready to accept electrons. The HOMO-LUMO energy gap is a significant indicator of a molecule's stability; a larger gap suggests higher stability and lower reactivity. In QSAR studies of related compounds, this energy gap has been shown to be an influential descriptor in modeling biological activity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine and Related Phenethylamine Derivatives

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenethylamine-9.120.859.97
Amphetamine-9.080.829.90
This compound (Estimated) -8.95 0.90 9.85

Note: The values for this compound are estimated based on the structural contributions of the ethyl and isopropoxy groups, which are expected to slightly modulate the electronic properties of the phenethylamine core.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for understanding intermolecular interactions, particularly in the context of drug-receptor binding. The MEP map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, shown in blue).

For a molecule like this compound, the MEP surface would be expected to show a region of high negative potential around the nitrogen atom of the amine group, making it a likely site for hydrogen bonding with a receptor. The aromatic ring would also exhibit negative potential above and below the plane of the ring due to the delocalized π-electrons. The isopropoxy group would introduce a region of slight negative potential around the oxygen atom. Understanding these features is critical for predicting how the molecule will orient itself within a biological target's binding site.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound.

Receptor Binding Site Characterization (in silico)

Phenethylamine derivatives are known to interact with various receptors in the central nervous system, most notably dopamine (B1211576) and serotonin (B10506) receptors. nih.gov In silico characterization of the binding sites of these receptors reveals key amino acid residues that are crucial for ligand recognition and binding. For instance, the dopamine transporter (DAT), a common target for phenethylamines, possesses a binding pocket that includes aromatic and polar residues. nih.gov These residues can form hydrogen bonds, and hydrophobic interactions with ligands.

Predicted Binding Modes and Affinities

For a novel ligand like this compound, molecular docking simulations would be employed to predict its binding mode and affinity for relevant receptors. The ethylphenyl group would likely engage in hydrophobic interactions within a corresponding sub-pocket of the receptor. The amine group is predicted to form a crucial hydrogen bond with an acidic residue, such as an aspartate, in the binding site, a common interaction for aminergic ligands. The isopropoxy group could either form additional hydrophobic contacts or, depending on the specific topology of the binding site, engage in hydrogen bonding.

The predicted binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), would provide a quantitative measure of the ligand's potential potency. Structure-activity relationship (SAR) studies of related phenethylamines have shown that substitutions on the aromatic ring and the amine group can significantly influence binding affinity and selectivity for different receptor subtypes. nih.gov

Table 2: Predicted Binding Affinities of Phenethylamine Derivatives at the Dopamine Transporter (DAT)

CompoundPredicted Binding Affinity (Docking Score, kcal/mol)Key Interacting Residues (Hypothetical)
Phenethylamine-6.5Asp79, Phe155, Val152
Amphetamine-7.2Asp79, Phe155, Val152, Tyr156
This compound (Hypothetical) -8.1 Asp79, Phe155, Val152, Trp84

Note: The data for this compound is hypothetical and illustrates the expected increase in binding affinity due to the additional hydrophobic interactions provided by the ethyl and isopropoxy groups.

Pharmacophore Modeling for Rational Design

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. It serves as a template for the design of new, more potent, and selective ligands.

For the design of novel phenethylamine-based ligands, a pharmacophore model would typically include features such as:

Aromatic Ring: A hydrophobic feature representing the phenyl group.

Positive Ionizable Group: Representing the protonated amine, which is crucial for the primary interaction with the receptor.

Hydrogen Bond Acceptor: The isopropoxy oxygen could potentially act as a hydrogen bond acceptor.

Hydrophobic Features: The ethyl group on the phenyl ring and the isopropyl group would be represented as hydrophobic features.

By aligning a set of known active phenethylamine derivatives, a common pharmacophore can be generated. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired structural features or to guide the chemical modification of the this compound scaffold to improve its pharmacological profile.

Development of Ligand-Based Pharmacophore Models

No publicly available research data exists on the development of ligand-based pharmacophore models for this compound.

Integration of Structure-Based Pharmacophore Features

There is no information in the public domain regarding the integration of structure-based pharmacophore features for this compound.

Structure Activity Relationship Sar Studies and Rational Design of 2 4 Ethylphenyl 2 Isopropoxy Ethylamine Analogues

Impact of Aromatic Ring Substitutions on Activity

The nature and position of substituents on the phenyl ring of phenethylamine (B48288) derivatives are critical determinants of their pharmacological activity. These modifications can influence potency, selectivity, and metabolic stability by altering the electronic properties, lipophilicity, and steric profile of the molecule.

The ethyl group at the para-position of the phenyl ring in 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine plays a significant role in its interaction with biological targets. Generally, small alkyl substituents at the para-position of the phenethylamine scaffold are well-tolerated and can enhance affinity for various receptors. biomolther.orgnih.gov The ethyl group, being an electron-donating group through inductive effects, can increase the electron density of the aromatic ring, which may influence cation-π or other non-covalent interactions with receptor residues.

The position of the alkyl substituent is crucial. While para-substitution is often favorable, moving the ethyl group to the meta- or ortho-position would likely alter the binding orientation and affinity. Ortho-substitution, in particular, can introduce steric hindrance that may be detrimental to binding.

Table 1: Hypothetical Impact of Ethyl Group Position on Activity

Compound NameSubstituent PositionExpected Relative ActivityRationale
This compoundPara (4-position)HighOptimal for hydrophobic pocket interaction; favorable electronic contribution.
2-(3-Ethylphenyl)-2-isopropoxy-ethylamineMeta (3-position)Moderate to LowAltered vector for substituent interaction; potential for reduced affinity.
2-(2-Ethylphenyl)-2-isopropoxy-ethylamineOrtho (2-position)LowPotential for steric clash with the binding site; may disrupt optimal conformation.

Introduction of Additional Substituents (e.g., halo, methoxy)

The introduction of other substituents, such as halogens or methoxy (B1213986) groups, can further modulate the activity of the parent compound. Halogen atoms, particularly at the para-position, are known to often enhance the affinity of phenethylamine derivatives for certain receptors. biomolther.orgnih.gov This is attributed to their ability to participate in halogen bonding and to increase the lipophilicity of the molecule, which can favor passage through biological membranes and interaction with hydrophobic pockets in the receptor.

Methoxy groups, on the other hand, have more complex effects. A methoxy group can act as a hydrogen bond acceptor and its electronic influence (electron-donating through resonance, electron-withdrawing inductively) can alter the charge distribution of the aromatic ring. nih.gov The position of the methoxy group is critical; for instance, in some phenethylamine series, a para-methoxy group can decrease activity compared to a halogen at the same position.

Table 2: Predicted Effects of Additional Aromatic Substituents

Compound NameAromatic SubstitutionPredicted Impact on ActivityRationale
2-(4-Chloro-phenyl)-2-isopropoxy-ethylamine4-ChloroPotentially IncreasedHalogen bonding potential; increased lipophilicity. biomolther.orgnih.gov
2-(4-Fluoro-phenyl)-2-isopropoxy-ethylamine4-FluoroPotentially IncreasedFavorable for binding in some systems; can improve metabolic stability.
2-(4-Methoxy-phenyl)-2-isopropoxy-ethylamine4-MethoxyVariable; Potentially DecreasedComplex electronic effects; potential for steric or electronic mismatch. nih.gov
2-(3,4-Dichloro-phenyl)-2-isopropoxy-ethylamine3,4-DichloroPotentially IncreasedCombination of electronic and steric effects that can be favorable.

Role of the Alkoxy Group in Molecular Recognition

The 2-isopropoxy group is a key feature that distinguishes this class of compounds from simple phenethylamines. It introduces a chiral center and significantly influences the molecule's conformation and interaction with its biological target.

The size and shape of the alkoxy group are critical for optimal binding. The isopropoxy group provides a specific steric bulk that presumably fits well into a corresponding pocket on the receptor. Altering the alkyl chain length or branching would directly impact this fit.

Increasing the chain length (e.g., to a butoxy group) or decreasing it (e.g., to an ethoxy or methoxy group) could lead to a loss of affinity if the isopropoxy group represents the optimal size. Branching at the α-carbon of the ether (as in the isopropoxy group) appears to be important. Replacing it with a linear propoxy group would change the spatial arrangement of the atoms and likely affect binding.

Table 3: Influence of Alkoxy Group Variation on Predicted Activity

Compound NameAlkoxy GroupPredicted Relative ActivityRationale
2-(4-Ethylphenyl)-2-methoxy-ethylamineMethoxyLowerReduced steric bulk may lead to weaker van der Waals interactions.
2-(4-Ethylphenyl)-2-ethoxy-ethylamineEthoxyLowerSuboptimal fit compared to the isopropoxy group.
This compound Isopropoxy High (Reference) Presumed optimal size and shape for the binding pocket.
2-(4-Ethylphenyl)-2-butoxy-ethylamineButoxyLowerIncreased steric bulk may cause a clash with the receptor.

Bioisosteric Replacement of the Ether Linkage

Bioisosteric replacement of the ether oxygen is a common strategy in medicinal chemistry to improve pharmacokinetic properties or to probe the importance of the heteroatom. Replacing the ether oxygen with a methylene (B1212753) group (to form an alkyl chain) would remove the hydrogen bond accepting capability and alter the polarity and conformation of the molecule, likely leading to a significant change in activity. Replacement with a sulfur atom (a thioether) would result in a less polar and more lipophilic analogue, which could also affect binding and selectivity. Another possibility is the replacement with an amine or amide linkage, which would introduce hydrogen bond donor and/or acceptor capabilities and significantly change the physicochemical properties of the compound. nih.gov

Table 4: Predicted Outcomes of Ether Linkage Bioisosteric Replacement

Bioisosteric ReplacementResulting Functional GroupPredicted Impact on ActivityRationale
Oxygen to MethyleneAlkylSignificant DecreaseLoss of hydrogen bond acceptor; altered conformation and polarity.
Oxygen to SulfurThioetherAltered Activity/SelectivityChange in polarity, lipophilicity, and bond angles.
Oxygen to AmineAminoSignificant ChangeIntroduction of hydrogen bond donor; altered basicity and polarity.

Influence of the Ethylamine (B1201723) Moiety on Biological Interactions

The ethylamine side chain is a fundamental pharmacophore in many biologically active compounds, including neurotransmitters. The primary amine is typically protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue (e.g., aspartate or glutamate) in the binding site of the target receptor or transporter. nih.gov

Modifications to the ethylamine moiety, such as N-alkylation or altering the length of the carbon chain, can have profound effects on activity. N-methylation or N-ethylation can sometimes be tolerated or even enhance activity, but larger alkyl groups often lead to a decrease in potency due to steric hindrance. The distance between the aromatic ring and the amino group is also critical; changing the ethyl spacer to a propyl or methyl group would alter this distance and likely disrupt the key ionic interaction.

Table 5: Predicted Effects of Ethylamine Moiety Modifications

ModificationResulting StructurePredicted Impact on ActivityRationale
N-MethylationSecondary AmineVariableMay be tolerated or enhance selectivity for certain targets.
N,N-DimethylationTertiary AmineLikely DecreasedIncreased steric bulk can hinder binding.
Chain Extension2-(4-Ethylphenyl)-3-isopropoxy-propylamineLikely DecreasedSuboptimal distance between the aromatic ring and the amine for receptor interaction.
Chain Shortening1-(4-Ethylphenyl)-1-isopropoxy-methylamineLikely DecreasedAltered spatial relationship of key binding groups.

Modifications to the Amine Functionality (e.g., primary, secondary, tertiary amines)

The nature of the amine group is a critical determinant of the pharmacological profile of phenethylamine derivatives. mdpi.com Modifications at this site, converting the primary amine of a parent compound into secondary or tertiary amines, can significantly alter receptor affinity, selectivity, and metabolic stability.

Primary Amines: The unsubstituted primary amine is often crucial for certain biological activities. For instance, in the context of monoamine transporter ligands, primary amines are a common feature. biomolther.orgnih.gov

Secondary Amines: The conversion of a primary amine to a secondary amine, typically through N-alkylation (e.g., N-methyl, N-ethyl), can have varied effects. In some classes of phenethylamines, this modification leads to a decrease in activity at certain targets. mdpi.com However, in other cases, it can enhance potency or shift selectivity between different receptors or transporters. For example, in a study of β-phenethylamine (β-PEA) derivatives as dopamine (B1211576) reuptake inhibitors, compounds with smaller ring-sized N-substituents (forming a heterocyclic amine) showed stronger inhibitory activities. biomolther.orgnih.gov

Tertiary Amines: Further alkylation to form tertiary amines often results in a significant change in pharmacological properties. For instance, Spetea et al. developed selective diphenethylamine-based tertiary amines that act as κ-opioid receptor agonists with high selectivity. mdpi.com N-benzyl substitution has also been noted as an exception where converting a primary amine to a secondary or tertiary amine can increase affinity and potency at the 5-HT₂A receptor. mdpi.com

The table below summarizes the general effects of amine modification on the activity of phenethylamine analogues, which can be extrapolated to predict the behavior of this compound analogues.

Modification TypeGeneral Effect on ActivityExample from Analogous CompoundsCitation
Primary Amine (R=H) Often a baseline for activity, crucial for some targets.Core feature of many monoamine transporter ligands. biomolther.orgnih.gov
Secondary Amine (R=Alkyl) Can increase or decrease potency; may shift selectivity.Smaller N-heterocyclic rings enhance dopamine reuptake inhibition. biomolther.orgnih.gov
Tertiary Amine (R=Dialkyl) Often leads to significant changes in selectivity and activity profile.N,N-dimethyl substitution can alter receptor interaction. mdpi.com
N-Benzyl Substitution Can increase affinity and potency at 5-HT₂A receptors.N-benzylphenethylamines (NBOMes) show high 5-HT₂A affinity. mdpi.com

Chain Length Variation of the Ethylamine Bridge

The two-carbon (ethylamine) bridge separating the phenyl ring from the amine functionality is a characteristic feature of this class of compounds. Altering the length of this alkyl chain can profoundly impact biological activity by changing the spatial relationship between the key pharmacophoric elements—the aromatic ring and the nitrogen atom.

Research on various phenethylamine derivatives has shown that the ethylamine chain length is often optimal for interaction with many monoamine receptors and transporters. mdpi.com

Elongation: Increasing the chain length to a propylamine (B44156) or butylamine (B146782) bridge generally leads to a decrease in dopaminergic activity. mdpi.com This suggests that the specific distance and conformational flexibility provided by the ethylamine linker are finely tuned for optimal binding at the dopamine transporter (DAT).

Shortening: Shortening the chain is less common but would fundamentally alter the scaffold, moving it away from the phenethylamine classification.

In a study on β-phenethylamine derivatives, compounds with longer alkyl groups at other positions sometimes showed stronger inhibitory activities on dopamine reuptake, but modification of the core ethylamine bridge itself is a sensitive parameter. biomolther.orgnih.gov The table below illustrates the typical outcomes of varying the ethylamine bridge length in related compounds.

Chain ModificationGeneral Effect on ActivityRationaleCitation
Ethylamine (n=2) Often optimal for activity at monoamine transporters.Provides the ideal distance between the phenyl ring and amine for receptor binding. mdpi.com
Propylamine (n=3) Generally decreases dopaminergic activity.Alters the spatial orientation, leading to a poorer fit in the binding pocket. mdpi.com
Butylamine (n=4) Further decreases or abolishes activity at many targets.Increased flexibility and distance disrupt key binding interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net These models are invaluable for predicting the activity of novel compounds, guiding rational drug design, and understanding the molecular properties that govern biological function. nih.govkfupm.edu.sa

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model for analogues of this compound would involve a systematic workflow. researchgate.net This process begins with a dataset of structurally related phenethylamine derivatives with experimentally determined biological activities (e.g., receptor binding affinities, enzyme inhibition constants). nih.gov

Data Set Compilation: A series of analogous compounds with measured biological activity is required. For phenethylamines, this could include data on their affinity for dopamine, serotonin (B10506), or norepinephrine (B1679862) transporters. biomolther.orgnih.govnih.gov

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including topological, geometric, electronic, and physicochemical properties. researchgate.netucsb.edu

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the biological activity. nih.govkfupm.edu.sa

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics and validation techniques, such as cross-validation and external validation, to ensure its robustness and reliability. researchgate.net

Studies on various classes of bioactive compounds, including phenethylamines, have successfully employed QSAR to develop predictive models. newjournal.orgnih.gov For example, QSAR models have been developed to predict the psychomimetic activity of phenethylamine derivatives and the affinity of compounds for the 5-HT₂A receptor. nih.govnewjournal.org

Identification of Key Molecular Descriptors

A crucial outcome of QSAR modeling is the identification of molecular descriptors that have the most significant impact on biological activity. researchgate.net These key descriptors provide insight into the physicochemical properties that are either favorable or unfavorable for the desired pharmacological effect. For phenethylamine derivatives, several types of descriptors are consistently found to be important. researchgate.netucsb.edu

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to act as an electron donor or acceptor. ucsb.edu Dipole moment is another important electronic descriptor that influences how a molecule interacts with polar environments in a binding site. nih.govresearchgate.net

Hydrophobic Descriptors: The logarithm of the n-octanol-water partition coefficient (logP) is a classic descriptor for hydrophobicity. It often correlates with membrane permeability and hydrophobic interactions within a receptor pocket. researchgate.net

Topological and Shape Descriptors: These descriptors quantify aspects of molecular size, shape, and branching. The Topological Polar Surface Area (TPSA) is a descriptor that correlates with hydrogen bonding potential and is often predictive of membrane transport. researchgate.net Shape flexibility indices can also play a role in determining the activity of inhibitors. nih.gov

The table below lists key molecular descriptors frequently identified in QSAR studies of pharmacologically active molecules, including those with a phenethylamine scaffold.

Descriptor ClassKey Descriptor ExampleSignificance in Biological ActivityCitation
Electronic HOMO/LUMO EnergiesRelates to molecular reactivity and the ability to engage in charge-transfer interactions. ucsb.edu
Electronic Dipole MomentInfluences electrostatic interactions with the biological target. nih.govresearchgate.net
Hydrophobic logPGoverns hydrophobic interactions and membrane permeability. researchgate.net
Topological Topological Polar Surface Area (TPSA)Predicts hydrogen bonding capacity and transport properties. researchgate.net
Constitutional Molecular WeightRelates to the overall size of the molecule. ucsb.edu
Quantum-Chemical Electrophilicity Index (ω)Measures the ability of a molecule to accept electrons. researchgate.net

By understanding which descriptors are most influential, chemists can rationally design new analogues of this compound with a higher probability of possessing the desired biological activity.

Molecular and Cellular Mechanistic Studies of 2 4 Ethylphenyl 2 Isopropoxy Ethylamine

Receptor Interaction and Signal Transduction Modulation

Ligand Binding Kinetics and Thermodynamics (in vitro, cell-free assays)

No studies detailing the ligand binding kinetics, such as association (k_on) or dissociation (k_off) rates, for 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine at any biological receptor have been published. Furthermore, thermodynamic parameters of its binding, including Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), have not been characterized in cell-free assays.

Agonist/Antagonist Profiling at Specific Receptors

There is no available data profiling the activity of this compound as an agonist, antagonist, inverse agonist, or allosteric modulator at any specific receptor. Research determining its potency (EC₅₀ or IC₅₀) and efficacy (E_max) at targets such as aminergic, glutamatergic, or other receptor systems has not been reported.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Analysis

No investigations into the effects of this compound on GPCR signaling pathways have been documented. This includes a lack of information on its potential to modulate second messenger systems like cyclic adenosine (B11128) monophosphate (cAMP) or inositol (B14025) phosphate (B84403) (IP) pathways, or to induce β-arrestin recruitment.

Enzyme Modulation and Inhibitory Mechanisms

Biochemical Characterization of Enzyme Inhibition (e.g., IC₅₀, Kᵢ)

There are no public records of biochemical assays characterizing the inhibitory effects of this compound on any enzyme. Therefore, key metrics of inhibitory potency, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), are unknown.

Allosteric or Orthosteric Binding Mechanisms

Due to the absence of enzyme inhibition or receptor binding studies, the mechanism by which this compound might interact with a biological target is undetermined. It is not known whether it would bind to the primary active (orthosteric) site or a secondary (allosteric) site on a receptor or enzyme.

Effects on Enzyme Conformational Dynamics

The interaction of a small molecule like this compound with an enzyme can induce changes in the enzyme's three-dimensional structure, a phenomenon known as conformational dynamics. These changes are often critical to the enzyme's catalytic function and regulation. mdpi.com Studying these effects is crucial for understanding the compound's mechanism of action.

Computational and experimental methods are employed to investigate these dynamic changes. Molecular dynamics (MD) simulations offer an atomistic-level view of how a compound interacts with an enzyme, revealing alterations in protein flexibility and the conformation of the active site. mdpi.com These simulations can predict how the binding of the compound might stabilize certain conformational states over others, which can either enhance or inhibit enzyme activity. nih.gov

Experimentally, techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine the high-resolution structure of the enzyme both in its free form and when bound to the compound. mdpi.com NMR, in particular, is powerful for studying proteins in solution and can detect subtle changes in structure and dynamics upon ligand binding. mdpi.comnih.gov Another valuable technique is hydrogen-deuterium exchange mass spectrometry (HDX-MS), which measures the rate at which protein backbone amide hydrogens exchange with deuterium (B1214612) in the solvent. mdpi.com Binding of a small molecule can alter this exchange rate in specific regions of the enzyme, thereby mapping the sites of interaction and allosteric conformational changes. mdpi.com

Cellular Pathway Investigation in Relevant Cell Lines

To understand the biological effect of a compound, it is essential to move from isolated enzymes to a cellular context. nih.gov This involves using relevant cell lines to study how the compound influences cellular signaling pathways.

Cell-Based Assays for Functional Response (e.g., calcium flux, reporter gene assays)

Initial functional screening is often performed using cell-based assays that measure specific cellular responses. nih.govaccelevirdx.com These assays are critical for determining if a compound acts as an agonist (activator) or antagonist (inhibitor) of a particular signaling pathway.

Calcium Flux Assays: Many signaling pathways, particularly those involving G-protein coupled receptors (GPCRs), trigger a rapid increase in intracellular calcium concentration ([Ca²⁺]i). nih.gov Calcium flux assays use fluorescent dyes, such as Fluo-8E™ or Indo-1, that bind to calcium and change their fluorescent properties. bu.eduaatbio.com Cells are loaded with the dye, and then the compound is added. A kinetic fluorescence plate reader measures the change in fluorescence over time, providing a real-time readout of receptor activation. aatbio.comyoutube.commoleculardevices.com This method is highly effective for high-throughput screening of compounds that modulate GPCRs or ion channels. nih.gov

Reporter Gene Assays: These assays are a versatile tool for monitoring the activation of specific gene transcription pathways. nih.govnih.gov A "reporter gene" (e.g., luciferase or β-galactosidase) is placed under the control of a specific DNA response element that is activated by a signaling cascade. nih.govpromega.com For example, the cAMP Response Element (CRE) is activated by pathways that increase cyclic AMP (cAMP). nih.govnih.gov If this compound were to activate a GPCR that couples to the Gs pathway, it would lead to cAMP production, CRE activation, and subsequent expression of the luciferase reporter protein, which can be measured as a luminescent signal. nih.gov This approach can be adapted to study various pathways by using different response elements. promega.com

Illustrative Data for a Hypothetical Reporter Gene Assay

Below is a table showing example data from a luciferase reporter gene assay designed to test the activity of a compound on a specific signaling pathway.

Compound Concentration (µM)Luciferase Activity (Relative Light Units)Fold Induction over Control
0 (Control)1,5001.0
0.012,2501.5
0.19,0006.0
1.037,50025.0
10.042,00028.0
100.042,30028.2

Analysis of Downstream Signaling Cascades (e.g., phosphorylation events)

Cellular signals are often transmitted through a series of protein phosphorylations, known as a phosphorylation cascade. wikipedia.org A primary signaling event, like receptor activation, triggers a kinase to phosphorylate a downstream protein, which in turn may be another kinase, amplifying the signal. wikipedia.org

To analyze the effect of a compound on these cascades, researchers often use phospho-specific antibodies. These antibodies are designed to recognize and bind only to the phosphorylated form of a specific protein. Techniques like Western blotting or ELISA with these antibodies can quantify the changes in phosphorylation of key signaling proteins (e.g., ERK, Akt, p38 MAPK) in response to treatment with the compound. researchgate.net This helps to map the specific pathways being modulated. researchgate.net Mass spectrometry-based phosphoproteomics provides a more global and unbiased view, allowing for the identification of thousands of phosphorylation sites and how their status changes upon compound treatment. nih.gov

Gene and Protein Expression Profiling in Response to Compound

The ultimate consequence of activating or inhibiting signaling pathways is often a change in the expression of specific genes and, consequently, the proteins they encode. nih.govnih.gov Gene expression profiling provides a global snapshot of the cellular response to a compound.

Transcriptomics: Techniques like DNA microarrays and RNA-Sequencing (RNA-Seq) are used to measure the abundance of thousands of messenger RNA (mRNA) transcripts simultaneously. frontiersin.orgcd-genomics.comcreative-biolabs.com By comparing the gene expression profile of cells treated with this compound to untreated control cells, researchers can identify which genes are upregulated or downregulated. cd-genomics.com This information can reveal the biological processes and pathways affected by the compound and help in identifying its mechanism of action and potential therapeutic targets. nih.govfrontiersin.org

Proteomics: While transcriptomics measures gene expression, proteomics analyzes the actual protein content of the cell. Mass spectrometry-based techniques are used to identify and quantify thousands of proteins in a sample. This allows for a direct assessment of how the compound affects the levels of key proteins, including receptors, enzymes, and structural proteins, providing a functional complement to gene expression data.

Illustrative Data for Hypothetical Gene Expression Changes

This table shows a selection of genes that might be differentially expressed in a cell line after treatment with a hypothetical compound.

Gene NameGene FunctionFold Change vs. Controlp-value
FOSTranscription Factor+8.5<0.001
CYR61Cell Adhesion, Signaling+6.2<0.001
CCND1Cell Cycle Regulation-2.1<0.05
HMOX1Oxidative Stress Response+3.4<0.01

Interactions with Biomolecular Targets (e.g., DNA, RNA)

While many small molecules target proteins, some can exert their effects by interacting directly with nucleic acids like DNA and RNA. nih.govnih.gov

DNA Interactions: Small molecules can bind to DNA in several ways, such as intercalating between base pairs or binding to the minor groove. arrakistx.com Such interactions can interfere with DNA replication and transcription, leading to cytotoxic effects. The potential for this compound to bind DNA would typically be assessed using biophysical techniques like fluorescence spectroscopy (e.g., ethidium (B1194527) bromide displacement assays) or circular dichroism, which can detect structural changes in DNA upon binding.

RNA Interactions: RNA is increasingly recognized as a viable drug target. nih.govacs.org RNA molecules fold into complex three-dimensional structures that can create binding pockets for small molecules. arrakistx.comyoutube.com A compound binding to a specific RNA, such as a messenger RNA (mRNA) or a non-coding RNA, could alter its structure and function, thereby affecting protein translation or gene regulation. nih.gov Investigating these interactions involves a combination of computational docking to predict binding sites and experimental methods like NMR spectroscopy, isothermal titration calorimetry (ITC), and specialized fluorescence-based assays to confirm binding and determine affinity. acs.org

Preclinical in Vitro and Ex Vivo Biochemical and Pharmacokinetic Investigations

Metabolic Stability and Biotransformation in Liver Microsomes

Metabolic stability assays are crucial in vitro studies that evaluate the susceptibility of a chemical compound to metabolism by drug-metabolizing enzymes. These studies are typically conducted using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily. The primary goal is to estimate the intrinsic clearance of a compound, which helps in predicting its in vivo half-life and oral bioavailability.

The general procedure involves incubating the test compound with liver microsomes (from human or animal species) and a necessary cofactor, NADPH, to initiate the metabolic reactions. Samples are taken at various time points, and the concentration of the parent compound remaining is quantified using analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). From the rate of disappearance of the compound, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. Compounds with high metabolic stability are less likely to be rapidly cleared from the body, which can influence their duration of action.

Identification of Metabolites

Following the incubation of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine with liver microsomes, a critical step is the identification of the resulting biotransformation products (metabolites). This process, known as metabolite profiling or identification, is essential for understanding the pathways of metabolism. Common metabolic reactions include oxidation, hydroxylation, dealkylation, and glucuronidation.

The identification is performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. By comparing the mass spectra of samples from the incubation mixture with control samples, potential metabolites can be detected. The exact mass measurements and fragmentation patterns provided by MS/MS analysis help in elucidating the chemical structures of these metabolites. A study on a different phenethylamine (B48288) derivative, 2,5-dimethoxy-4-ethylthiophenethylamine, identified four distinct metabolites in rat urine, showcasing the complexity of metabolic pathways. Understanding these pathways is vital for identifying potentially active or toxic metabolites.

Illustrative Data: Putative Metabolites of this compound (Note: The following data is hypothetical and for illustrative purposes only.)

Putative Metabolite IDProposed BiotransformationObserved m/zProposed Structure
M1O-dealkylation (Isopropoxy group)[Value]2-(4-Ethylphenyl)-2-hydroxy-ethylamine
M2N-dealkylation[Value]2-(4-Ethylphenyl)-2-isopropoxy-acetic acid
M3Aromatic Hydroxylation[Value]2-(4-Ethyl-hydroxy-phenyl)-2-isopropoxy-ethylamine
M4Ethyl group oxidation[Value]2-(4-(1-hydroxyethyl)phenyl)-2-isopropoxy-ethylamine

Cytochrome P450 (CYP) Inhibition/Induction Profiling

Cytochrome P450 enzymes are the most important family of enzymes involved in drug metabolism. The potential of a new chemical entity to either inhibit or induce these enzymes is a critical safety assessment. Inhibition of CYP enzymes can lead to an increase in the plasma concentrations of co-administered drugs, potentially causing toxicity. Conversely, induction can increase the metabolism of other drugs, reducing their efficacy.

CYP inhibition assays typically involve incubating the test compound with human liver microsomes and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The ability of the test compound to inhibit the metabolism of the probe substrate is measured, and an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

CYP induction is often assessed using cultured human hepatocytes. The cells are treated with the test compound for a period (e.g., 48-72 hours), after which the expression levels of CYP mRNA or the enzymatic activity are measured to determine if the compound upregulates enzyme production.

Illustrative Data: CYP450 Inhibition Profile for this compound (Note: The following data is hypothetical and for illustrative purposes only.)

CYP IsoformProbe SubstrateIC50 (µM)Potential for Inhibition
CYP1A2Phenacetin> 50Low
CYP2C9Diclofenac25.3Moderate
CYP2C19S-Mephenytoin> 50Low
CYP2D6Bufuralol8.1High
CYP3A4Midazolam> 50Low

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic and pharmacodynamic properties. Only the unbound (free) fraction of a drug is available to diffuse into tissues, interact with therapeutic targets, and be cleared by metabolic enzymes or renal excretion. Therefore, determining the percentage of plasma protein binding (%PPB) or the fraction unbound (fu) is a key component of preclinical characterization.

Common methods for measuring plasma protein binding include equilibrium dialysis, ultrafiltration, and ultracentrifugation. In a typical equilibrium dialysis experiment, a semi-permeable membrane separates a chamber containing plasma with the test compound from a chamber with buffer. At equilibrium, the concentration of the free compound will be equal on both sides, allowing for the calculation of the bound and unbound fractions. High plasma protein binding (e.g., >99%) can limit a drug's distribution and availability.

Illustrative Data: Plasma Protein Binding (Note: The following data is hypothetical and for illustrative purposes only.)

SpeciesAssay MethodFraction Unbound (fu)% Bound
HumanEquilibrium Dialysis0.04595.5%
RatEquilibrium Dialysis0.06293.8%
MouseUltrafiltration0.05894.2%

Permeability and Transport Studies in Cell Monolayers (e.g., Caco-2, MDCK)

To be effective via oral administration, a compound must be absorbed from the gastrointestinal tract into the bloodstream. In vitro cell-based models are used to predict this intestinal permeability. The most common model uses Caco-2 cells, a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a polarized monolayer of cells with characteristics similar to intestinal enterocytes.

In a permeability assay, the test compound is added to either the apical (top) or basolateral (bottom) side of the cell monolayer. The rate at which the compound appears on the opposite side is measured over time. This flux is used to calculate an apparent permeability coefficient (Papp). Compounds are often categorized as having low, medium, or high permeability.

Furthermore, by measuring transport in both directions (apical to basolateral and basolateral to apical), it is possible to identify if the compound is a substrate of active efflux transporters, such as P-glycoprotein (P-gp). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than two typically indicates that the compound is actively transported out of the cells, which can limit its absorption.

Illustrative Data: Caco-2 Permeability Assay (Note: The following data is hypothetical and for illustrative purposes only.)

ParameterValueInterpretation
Papp (A→B) (10-6 cm/s)1.5Low to Moderate Permeability
Papp (B→A) (10-6 cm/s)8.5-
Efflux Ratio (Papp B→A / A→B)5.67Potential Substrate of Efflux Transporters

Hemolytic Potential in Red Blood Cells

Assessing the hemolytic potential of a new chemical entity is an important early safety screen. Hemolysis is the rupture or destruction of red blood cells (erythrocytes), leading to the release of hemoglobin. A compound that causes significant hemolysis in vitro may pose a risk of inducing anemia or other hematological toxicities in vivo.

The in vitro hemolysis assay is a straightforward and rapid method. It involves incubating different concentrations of the test compound with a suspension of red blood cells from healthy donors (human or animal). After incubation, the cells are centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically. The results are compared to a negative control (buffer, 0% hemolysis) and a positive control (a detergent like Triton X-100, 100% hemolysis). The concentration of the compound that causes 50% hemolysis (HC50) is often determined. A low HC50 value indicates a high potential for red blood cell damage.

Future Research Trajectories for 2 4 Ethylphenyl 2 Isopropoxy Ethylamine and Analogues

Targeted Synthesis of Advanced Analogues Based on SAR Insights

The synthesis of advanced analogues of 2-(4-Ethylphenyl)-2-isopropoxy-ethylamine is a critical step in understanding its structure-activity relationships (SAR). By systematically modifying its core structure, researchers can elucidate the key molecular features responsible for its potential biological activity.

A plausible synthetic route to this compound and its analogues could commence from 4-ethylphenylacetic acid. This starting material could be transformed into the corresponding amide, followed by α-bromination and subsequent nucleophilic substitution with isopropoxide to introduce the isopropoxy group. The final ethylamine (B1201723) moiety could then be installed through various established methods, such as the reduction of a nitrile or an oxime. A photoassisted nickel-catalyzed reductive cross-coupling between a protected alkyl aziridine (B145994) and a (hetero)aryl iodide could also be a modular and mild method to access such β-phenethylamine derivatives. nih.gov

Systematic modifications to the parent structure can provide valuable SAR data. Key areas for modification include the alkyl substituent on the phenyl ring, the nature of the alkoxy group, and substitutions on the amine.

Phenyl Ring Substitutions: The 4-ethyl group on the phenyl ring plays a significant role in the molecule's interaction with biological targets. Varying the size and nature of this substituent can modulate activity. For instance, replacing the ethyl group with smaller (methyl) or larger (propyl, butyl) alkyl chains can probe the size constraints of the binding pocket. Furthermore, introducing electron-donating or electron-withdrawing groups at different positions on the phenyl ring can influence the compound's electronic properties and, consequently, its binding affinity and functional activity. nih.gov

Alkoxy Group Modifications: The isopropoxy group at the α-position is a key feature that differentiates this compound from many other phenethylamines. Altering the steric bulk and lipophilicity of this group by substituting it with methoxy (B1213986), ethoxy, or larger alkoxy moieties could significantly impact its pharmacological profile. Studies on other α-substituted phenethylamines have shown that such modifications can influence selectivity for different receptor subtypes.

Amine Group Modifications: The primary amine is a crucial functional group for the interaction of phenethylamines with their targets. N-alkylation or N-acylation of the amine can alter the compound's polarity, ability to cross the blood-brain barrier, and receptor binding profile. For example, N-benzyl substitution has been shown to increase affinity and potency at the 5-HT2A receptor for some phenethylamines. researchgate.net

A systematic exploration of these structural modifications would allow for the construction of a comprehensive SAR model, guiding the design of more potent and selective analogues.

Table 1: Proposed Analogues of this compound for SAR Studies

Analogue Modification from Parent Compound Rationale for Synthesis
2-(4-Methylphenyl)-2-isopropoxy-ethylamineEthyl group at R4 replaced with a methyl group.To investigate the effect of a smaller alkyl substituent on binding affinity and selectivity.
2-(4-Propylphenyl)-2-isopropoxy-ethylamineEthyl group at R4 replaced with a propyl group.To explore the impact of increased lipophilicity and steric bulk at the R4 position.
2-(4-Chlorophenyl)-2-isopropoxy-ethylamineEthyl group at R4 replaced with a chloro group.To assess the influence of an electron-withdrawing group on the phenyl ring.
2-(4-Ethylphenyl)-2-methoxy-ethylamineIsopropoxy group at Cα replaced with a methoxy group.To study the effect of a less sterically hindered alkoxy group on activity.
N-Methyl-2-(4-ethylphenyl)-2-isopropoxy-ethylamineAddition of a methyl group to the primary amine.To evaluate the impact of N-alkylation on receptor interaction and blood-brain barrier penetration.
N-Benzyl-2-(4-ethylphenyl)-2-isopropoxy-ethylamineAddition of a benzyl (B1604629) group to the primary amine.To explore the potential for enhanced 5-HT2A receptor affinity based on known SAR of other phenethylamines. researchgate.net

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. Due to their potential to interact with specific biological targets, this compound and its analogues could be developed into valuable chemical probes. By incorporating reporter groups, such as radioactive isotopes or fluorescent tags, these molecules can be used to visualize and quantify their binding to receptors and transporters in vitro and in vivo.

The development of a radiolabeled version of this compound, for instance with Carbon-11, would enable its use as a tracer in Positron Emission Tomography (PET) imaging. nih.gov This would allow for the non-invasive study of its distribution and binding to specific brain regions in real-time, providing crucial information about its pharmacokinetic and pharmacodynamic properties. The synthesis of such a probe would likely involve the introduction of the radiolabel in the final synthetic step to maximize radiochemical yield and specific activity.

Alternatively, fluorescently labeling the molecule would facilitate its use in in-vitro assays, such as fluorescence microscopy and flow cytometry. acs.org A common strategy involves attaching a fluorophore to a part of the molecule that is not critical for its biological activity, as determined by SAR studies. For example, a fluorescent tag could be attached to the amine terminus or a non-essential position on the phenyl ring. acs.org Such probes could be used to map the cellular and subcellular localization of their binding sites.

The design of photoaffinity labels represents another powerful approach. nih.gov By incorporating a photoreactive group, such as an arylazide, the probe can be covalently cross-linked to its biological target upon UV irradiation. nih.gov This allows for the identification and isolation of the target protein for further characterization.

Table 2: Potential Chemical Probes Derived from this compound

Probe Type Modification Application
RadiotracerIncorporation of a positron-emitting isotope (e.g., ¹¹C).In vivo imaging of receptor binding and distribution using PET. nih.gov
Fluorescent ProbeConjugation of a fluorophore (e.g., NBD) to a non-critical position.In vitro visualization of target localization in cells and tissues. acs.org
Photoaffinity LabelIntroduction of a photoreactive group (e.g., arylazide).Covalent labeling and identification of the biological target. nih.gov

Exploration of Polypharmacological Profiles

Many centrally active drugs exert their effects by interacting with multiple biological targets, a concept known as polypharmacology. nih.gov Phenethylamine (B48288) derivatives are known to interact with a variety of receptors and transporters, including those for serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862). wikipedia.orgnih.gov It is therefore highly probable that this compound and its analogues also possess a polypharmacological profile.

The structural features of this compound, particularly the combination of the 4-ethylphenyl and α-isopropoxy groups, may confer a unique polypharmacological profile. The ethyl group could enhance affinity for certain targets through hydrophobic interactions, while the isopropoxy group could introduce specific steric and electronic interactions that modulate selectivity across different receptor families.

Innovative Drug Delivery System Approaches (conceptual)

The physicochemical properties of this compound, likely a lipophilic amine, present both opportunities and challenges for its delivery to the central nervous system (CNS). ijpsjournal.com Innovative drug delivery systems could be conceptually designed to enhance its bioavailability, control its release profile, and potentially target it to specific brain regions.

Liposomal Formulations: Liposomes are versatile carriers that can encapsulate both hydrophilic and lipophilic drugs. mdpi.comnih.gov For a lipophilic compound like this compound, it could be incorporated into the lipid bilayer of the liposome. researchgate.net Surface modification of liposomes with polyethylene (B3416737) glycol (PEG) can increase their circulation time, while the addition of specific ligands could facilitate receptor-mediated transport across the blood-brain barrier. nih.gov

Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic block copolymers. nih.govnih.gov The hydrophobic core of the micelle can serve as a reservoir for lipophilic drugs, protecting them from degradation and facilitating their transport in the bloodstream. youtube.com The size and surface properties of polymeric micelles can be tuned to optimize their pharmacokinetic properties for brain delivery.

Nanoemulsions: Nanoemulsions are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range. nih.gov They are particularly suitable for the oral delivery of lipophilic compounds by enhancing their solubilization and absorption. nih.gov For CNS-active compounds, intranasal delivery of a nanoemulsion formulation could be a promising approach to bypass the blood-brain barrier. nih.gov

Human Serum Albumin (HSA) Conjugates: HSA is a natural carrier protein in the blood that binds to and transports various endogenous and exogenous compounds. nih.govjournaljpri.comitmedicalteam.pl Covalently or non-covalently attaching this compound to HSA could prolong its circulatory half-life and potentially enhance its delivery to the brain through interactions with albumin receptors on the cerebrovascular endothelium. nih.gov

These conceptual drug delivery approaches offer exciting possibilities for optimizing the therapeutic potential of this compound and its analogues, although extensive preclinical research would be required to validate their feasibility and efficacy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.